molecular formula C13H18ClNO3 B2450573 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride CAS No. 2287298-88-6

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride

Cat. No.: B2450573
CAS No.: 2287298-88-6
M. Wt: 271.74
InChI Key: XWCMPUVBHRNYGQ-UHFFFAOYSA-N
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Description

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is often used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a benzoic acid moiety linked to a methylmorpholine group, which imparts specific reactivity and functionality.

Properties

IUPAC Name

4-[(2-methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCMPUVBHRNYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287298-88-6
Record name 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid hydrochloride
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Preparation Methods

Chemical Identification and Structural Properties

Molecular Characteristics

The hydrochloride salt of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid consists of a benzoic acid core functionalized with a 2-methylmorpholine moiety via a methylene bridge. The free base form (CAS 926230-52-6) has a molecular formula of $$ \text{C}{13}\text{H}{17}\text{NO}_3 $$ and a molecular weight of 235.28 g/mol. Protonation of the morpholine nitrogen with hydrochloric acid yields the hydrochloride salt, increasing its solubility in polar solvents. Key spectral data, such as the InChIKey VOQFHFKQLBBNMR-UHFFFAOYSA-N and SMILES CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O, confirm its structural identity.

Synthetic Pathways and Methodologies

Nucleophilic Substitution Route

The most widely reported method involves alkylation of 2-methylmorpholine with a benzyl halide precursor. For example, methyl 4-(bromomethyl)benzoate reacts with 2-methylmorpholine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), facilitated by a base such as potassium carbonate. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding methyl 4-[(2-methylmorpholin-4-yl)methyl]benzoate (Intermediate I). Typical conditions include stirring at 60–80°C for 12–24 hours, achieving yields of 70–85% after recrystallization.

Ester Hydrolysis

The methyl ester intermediate undergoes hydrolysis to generate the free carboxylic acid. Acidic conditions (e.g., 6 M HCl) or basic conditions (e.g., aqueous NaOH) are employed, with the latter requiring subsequent neutralization. For instance, refluxing Intermediate I with 2 N NaOH in ethanol-water (1:1) at 80°C for 6 hours affords 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid, which is isolated via filtration after acidification to pH 2–3.

Salt Formation with Hydrochloric Acid

Conversion to the hydrochloride salt is achieved by treating the free base with gaseous HCl or concentrated hydrochloric acid in a non-aqueous solvent such as dichloromethane or ethyl acetate. The reaction mixture is stirred at 0–5°C to prevent decomposition, followed by solvent evaporation under reduced pressure. The crude product is recrystallized from ethanol-diethyl ether to obtain white crystalline solids with >95% purity.

Alternative Methods and Optimization Strategies

Coupling Agent-Mediated Synthesis

Patent literature describes the use of carbodiimide-based coupling agents for constructing similar morpholine-benzoic acid conjugates. For example, 4-(chloromethyl)benzoic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF, followed by reaction with 2-methylmorpholine. This method avoids the need for ester intermediates but requires rigorous purification to remove urea byproducts.

Catalytic Deprotection Approaches

In cases where protecting groups are employed, palladium-catalyzed hydrogenolysis or acidolysis is utilized. A patent by the European Patent Office highlights the use of 10% Pd/C in methanol under $$ \text{H}_2 $$ atmosphere to remove benzyl groups from intermediates, enabling selective deprotection without affecting the morpholine ring.

Reaction Monitoring and Purification

Analytical Techniques

High-performance liquid chromatography (HPLC) is routinely employed to monitor reaction progress, with retention times of 8–10 minutes for the target compound under reverse-phase conditions (C18 column, acetonitrile-water mobile phase). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at $$ \delta $$ 3.6–4.2 ppm (morpholine protons) and $$ \delta $$ 7.8–8.2 ppm (aromatic protons).

Purification Methods

Crude products are purified via:

  • Recrystallization : Ethanol-water mixtures yield crystals with 99% purity.
  • Column Chromatography : Silica gel eluted with ethyl acetate:hexane (3:7) removes unreacted starting materials.
  • Activated Carbon Treatment : Decolorization in hot aqueous solutions eliminates organic impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol.

    Substitution: The methylmorpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid. For instance, research published in MDPI evaluated various derivatives for their efficacy against Gram-positive bacteria and fungi, demonstrating promising antibacterial and antifungal activities. The compound's mechanism of action appears to involve disruption of microbial cell walls, leading to cell death .

Drug Formulation

The compound is also being explored for its role in drug formulation. Its ability to form salts with hydrochloric acid enhances its stability and solubility, which is crucial for oral bioavailability. The synthesis process can yield high-purity compounds suitable for pharmaceutical applications, as demonstrated in several synthetic routes that achieve yields above 90% .

Biological Studies

In vitro studies have been conducted to assess the toxicity and bioactivity of the compound using aquatic models like Daphnia magna. These studies indicate that while some derivatives exhibit moderate toxicity, they are generally less toxic than other known compounds, making them suitable candidates for further development in environmentally friendly applications .

Case Studies

Study Focus Findings
MDPI Study (2021)Antimicrobial EvaluationShowed significant antibacterial activity against Gram-positive strains and moderate toxicity levels in aquatic organisms .
Synthesis ResearchDrug FormulationAchieved high yields (up to 100%) in synthesizing the hydrochloride salt form, enhancing stability for pharmaceutical use .
Toxicity AssessmentEnvironmental ImpactFound lower toxicity levels compared to traditional antimicrobial agents, indicating potential for safer applications .

Mechanism of Action

The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can form hydrogen bonds and ionic interactions, while the methylmorpholine group can enhance solubility and facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride is unique due to the presence of the methylmorpholine group, which imparts specific chemical reactivity and enhances its solubility in aqueous solutions. This makes it particularly useful in applications where solubility and reactivity are critical factors.

Biological Activity

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme interaction properties. This article reviews its biological activity based on diverse scientific studies and findings.

The compound consists of a benzoic acid moiety linked to a 2-methylmorpholine group. The benzoic acid portion can engage in hydrogen bonding and ionic interactions, while the methylmorpholine group enhances solubility and facilitates binding to hydrophobic regions of target proteins. This dual functionality allows the compound to modulate the activity of various biological targets, including enzymes and receptors .

PropertyValue
Molecular FormulaC12_{12}H15_{15}ClN2_{2}O2_{2}
Molecular Weight250.71 g/mol
SolubilitySoluble in water
pH (1% solution)Approximately 5.0

Antimicrobial Activity

Research has shown that 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

  • Antibacterial Effects : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 20 to 40 µM for various strains .
  • Antifungal Activity : In vitro studies indicate that this compound also possesses antifungal properties, particularly against Candida albicans, with an MIC of approximately 125 µg/mL .

Antitumor Activity

The compound has been investigated for its potential anticancer effects. Studies revealed that it could induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer), with an IC50_{50} value reported at around 42.19 µg/mL .

Enzyme Interaction

The compound is employed in studies examining enzyme interactions, particularly regarding its role as a probe in biochemical assays. It has been noted for its ability to influence enzyme kinetics and stability, making it a valuable tool in medicinal chemistry .

Case Studies

Several studies have highlighted the biological efficacy of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride:

  • Study on Antimicrobial Properties : A study published in 2021 evaluated the antimicrobial efficacy of derivatives similar to this compound, confirming its potential against resistant bacterial strains . The results indicated that modifications to the benzoic acid structure could enhance antibacterial activity significantly.
  • Antitumor Research : Another investigation into the anticancer properties found that the compound could effectively inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. Table 1: Recommended Storage Conditions

ParameterSpecificationEvidence Source
Temperature2–8°C
Humidity≤30% RH (desiccator)
Light ProtectionAmber glass vials
Stability24 months (unopened)

Q. Table 2: Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation
Unreacted morpholineStep 1Acid-base extraction (pH 3–4)
Hydrolysis byproductsStep 2Anhydrous conditions (molecular sieves)
Solvent residuesStep 3Rotary evaporation (<40°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.